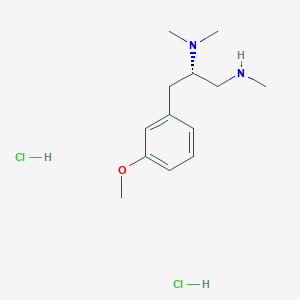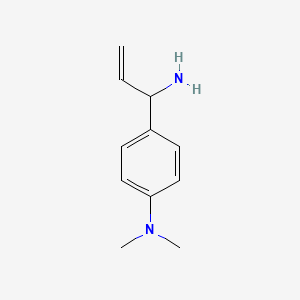
4-(1-Aminoallyl)-N,N-dimethylaniline2hcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Aminoallyl)-N,N-dimethylaniline dihydrochloride is a chemical compound with the molecular formula C11H16N2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an aminoallyl group attached to an aniline ring, which imparts unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminoallyl)-N,N-dimethylaniline dihydrochloride typically involves the reaction of N,N-dimethylaniline with an allylamine under specific conditions. One common method is the Heck coupling reaction, where an iodine-modified nucleoside reacts with allylamine in the presence of a palladium catalyst . This reaction results in the formation of the aminoallyl group on the aniline ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar Heck coupling reactions. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and industrial applications.
化学反应分析
Types of Reactions
4-(1-Aminoallyl)-N,N-dimethylaniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The aminoallyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
科学研究应用
4-(1-Aminoallyl)-N,N-dimethylaniline dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the labeling of nucleic acids for fluorescence detection in microarray experiments.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of dyes and pigments, as well as in the development of new materials.
作用机制
The mechanism of action of 4-(1-Aminoallyl)-N,N-dimethylaniline dihydrochloride involves its interaction with various molecular targets. The aminoallyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules. This reactivity makes it useful for labeling and detection purposes in biological research .
相似化合物的比较
Similar Compounds
Aminoallyl uridine triphosphate (aa-UTP): Used in similar applications for nucleic acid labeling.
Aminoallyl cytidine triphosphate (aa-CTP): Another nucleotide analog used for fluorescence detection.
Uniqueness
4-(1-Aminoallyl)-N,N-dimethylaniline dihydrochloride is unique due to its specific structure, which combines the properties of aniline and aminoallyl groups. This combination imparts distinct reactivity and makes it suitable for a wide range of applications in various scientific fields.
属性
分子式 |
C11H16N2 |
|---|---|
分子量 |
176.26 g/mol |
IUPAC 名称 |
4-(1-aminoprop-2-enyl)-N,N-dimethylaniline |
InChI |
InChI=1S/C11H16N2/c1-4-11(12)9-5-7-10(8-6-9)13(2)3/h4-8,11H,1,12H2,2-3H3 |
InChI 键 |
IIEQWWNZKVGCBX-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C(C=C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(Chloromethyl)-1-trityl-1H-pyrazolo[3,4-C]pyridine](/img/structure/B13043765.png)
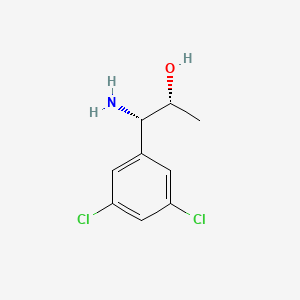

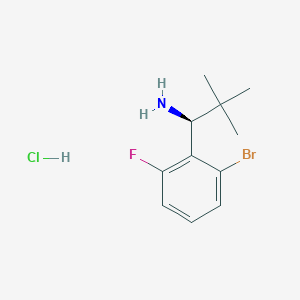
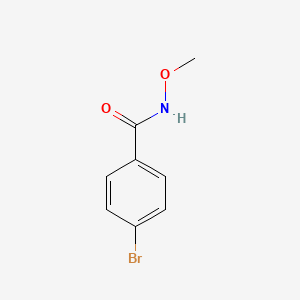
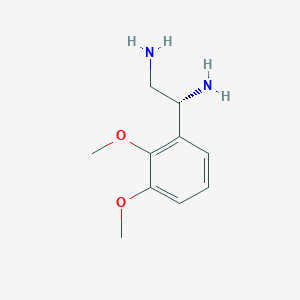
![1-(3-Phenylazanyl-1,4,6,7-Tetrahydropyrazolo[4,3-C]pyridin-5-Yl)ethanone](/img/structure/B13043788.png)
![Ethyl 4,5,6,7-Tetrahydrooxazolo[4,5-C]Pyridine-2-Carboxylate Hydrochloride](/img/structure/B13043792.png)

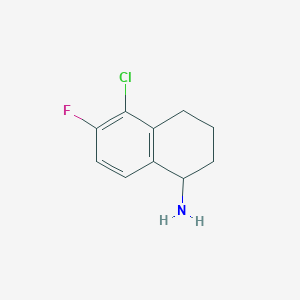
![3-Phenyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B13043797.png)
![Ethyl 3-bromo-7-methyl-6,7-dihydro-5H-cyclopenta[B]pyridine-7-carboxylate](/img/structure/B13043800.png)

